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Cat. No.: B12415236 Get Quote

A comprehensive review of the purity, impurity profiles, and dissolution characteristics of

generic and brand-name losartan potassium tablets reveals comparable quality, with most

products meeting pharmacopeial standards. However, some studies indicate variations in the

amount of active pharmaceutical ingredient among generic versions, underscoring the

importance of robust quality control measures.

This guide provides a detailed comparison of the purity and performance of generic losartan

potassium tablets versus the brand-name equivalent, Cozaar®. The assessment is based on a

review of published experimental data and adherence to United States Pharmacopeia (USP)

monograph specifications. This information is intended for researchers, scientists, and drug

development professionals to offer insights into the quality attributes of commercially available

losartan products.

I. Quantitative Purity and Performance Analysis
A critical aspect of pharmaceutical quality is the amount of the active pharmaceutical ingredient

(API) and the presence of any impurities. The following table summarizes the key quantitative

parameters from comparative studies on generic and brand-name losartan tablets.
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Paramete
r

Brand-
Name
(Cozaar®)

Generic 1 Generic 2 Generic 3 Generic 4
USP
Specificat
ion

Active

Ingredient

(%)

98.0 -

102.0

86.4 -

93.8[1][2]

[3]

96.4 ±

0.0[4]

103.7 ±

0.4[4]

99.62 ±

1.57[5]

95.0% -

105.0%

Organic

Impurities

Not

Detected[1

][2][3]

Not

Detected[1

][2][3]

Not

Detected[1

][2][3]

Not

Detected[1

][2][3]

Not

Detected[1

][2][3]

Individual

Impurity:

≤0.2%,

Total

Impurities:

≤0.5%[6]

Elemental

Impurities

(Cr, Ni, Cu,

As)

Within

Limits[1][2]

[3]

Within

Limits[1][2]

[3]

Within

Limits[1][2]

[3]

Within

Limits[1][2]

[3]

Within

Limits[1][2]

[3]

As per

USP

<232>

Dissolution

(%

released in

30 min)

>80%[5] >80%[5] >85%[4] >85%[4]
76.09 -

78.07%[5]
≥75%

Note: Data is compiled from multiple sources and may not be from a single head-to-head study.

The range for Generic 1 active ingredient is from a study that tested four different generic

products.[1][2][3]

One study that compared four generic losartan potassium formulations with the brand-name

product, Cozaar®, found that three of the four generic products had a lower content of the

active ingredient, with values ranging from 86.4% to 93.8%.[1][2][3] In the same study, organic

impurities were not detected in any of the tested products, and the elemental impurities

(Chromium, Nickel, Copper, and Arsenic) were within the limits established by the USP

monograph.[1][2][3] Another study evaluating various commercial brands of losartan potassium

tablets in Aden Governorate, Yemen, reported that the drug content of the tested brands

ranged from 95.69% ±1.97 to 99.62% ±1.57.[5] A study on losartan potassium tablets in
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Argentina found that all formulations complied with the assay requirements, with results ranging

from 96.4 ± 0.0 to 103.7 ± 0.4.[4]

Regarding dissolution, a critical factor for drug bioavailability, most tested generic and brand-

name losartan tablets met the USP specification of not less than 75% of the labeled amount

being dissolved in 30 minutes. The study in Yemen showed that the reference brand and two

generic brands achieved about 80% drug dissolution within 30 minutes, while four other

generic brands had dissolution in the range of 76.09–78.07%.[5] The Argentinian study

reported that all samples exceeded 85% dissolution within 30 minutes.[4]

II. Experimental Methodologies
The following are detailed experimental protocols based on the United States Pharmacopeia

(USP) for the key analyses cited in the comparison of generic and brand-name losartan tablets.

A. Assay and Organic Impurity Profiling by High-
Performance Liquid Chromatography (HPLC)
This method determines the amount of Losartan Potassium and its related organic impurities in

the tablets.

Chromatographic System:

Column: C18, 4.6-mm × 25-cm; 5-µm packing L1.

Detector: UV 254 nm.

Mobile Phase: A filtered and degassed mixture of Solution A and Solution B (3:2).

Solution A: 0.1% solution of phosphoric acid in water.

Solution B: Acetonitrile.

Flow Rate: 1 mL/min.

Injection Volume: 10 µL.

Standard Preparation:
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Accurately weigh a quantity of USP Losartan Potassium Reference Standard (RS).

Dissolve in methanol to obtain a solution with a known concentration of about 0.25 mg/mL.

Sample Preparation:

Weigh and finely powder not fewer than 20 tablets.

Transfer a portion of the powder, equivalent to about 25 mg of Losartan Potassium, to a

100-mL volumetric flask.

Add about 70 mL of methanol and sonicate for 15 minutes.

Dilute with methanol to volume and mix.

Filter a portion of this solution through a 0.45-µm filter, discarding the first few mL of the

filtrate.

Procedure:

Separately inject equal volumes of the Standard preparation and the Sample preparation

into the chromatograph.

Record the chromatograms and measure the peak responses.

Calculate the quantity, in mg, of Losartan Potassium (C22H22ClKN6O) in the portion of

tablets taken.

For impurities, calculate the percentage of each impurity by the formula: 100(ri / rs), where

ri is the peak response for each impurity and rs is the sum of the responses of all the

peaks.[6]

B. Dissolution Testing
This test determines the rate at which the drug substance dissolves from the tablet.

Apparatus: USP Apparatus 2 (Paddle).

Medium: 900 mL of water.
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Rotation Speed: 75 rpm.

Time: 30 minutes.

Procedure:

Place one tablet in each of the six dissolution vessels containing the specified medium,

maintained at 37 ± 0.5 °C.

Start the apparatus and, after 30 minutes, withdraw a specimen from each vessel.

Filter the specimens and determine the amount of C22H22ClKN6O dissolved by a suitable

analytical method, such as UV-Vis spectrophotometry at a wavelength of 254 nm.

C. Elemental Impurity Analysis
The assessment of elemental impurities follows the procedures outlined in USP General

Chapter <232> and <233>. This typically involves dissolving the sample in a suitable solvent

and analyzing it using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the presence of

specific elemental impurities.

III. Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of action of Losartan, the

following diagrams are provided.
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Caption: Experimental workflow for the comparative analysis of Losartan tablets.
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Caption: Mechanism of action of Losartan via the Angiotensin II signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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